Ethyl 2-bromo-4-formylnicotinate
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Overview
Description
Ethyl 2-bromo-4-formylnicotinate is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a formyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-formylnicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Ethyl 2-amino-4-formylnicotinate, ethyl 2-thio-4-formylnicotinate.
Oxidation: Ethyl 2-bromo-4-carboxynicotinate.
Reduction: Ethyl 2-bromo-4-hydroxymethylnicotinate.
Scientific Research Applications
Ethyl 2-bromo-4-formylnicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and formyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-bromo-4-formylnicotinate can be compared with other similar compounds such as:
Ethyl 2-chloro-4-formylnicotinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-bromo-4-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.
Ethyl 2-bromo-4-carboxynicotinate: Similar structure but with a carboxylic acid group instead of a formyl group.
Properties
Molecular Formula |
C9H8BrNO3 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
ethyl 2-bromo-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
OBJCRYAITMEYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C=O |
Origin of Product |
United States |
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